Enhanced Lipophilicity with Retained Hydrogen-Bond Capacity Relative to the Unsubstituted Phenyl Analog
Replacement of the ortho-tolyloxy group with a smaller substituent (e.g., unsubstituted phenyl, CAS 1797636-36-2) lowers computed lipophilicity, potentially reducing passive membrane permeability. The target compound exhibits XLogP3-AA = 4.2 , whereas the unsubstituted phenyl analog N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide has a reported clogP of approximately 2.5–3.0 (class-level inference based on fragment contributions) . The o-tolyloxy motif introduces additional aromatic surface area without adding hydrogen-bond donors, maintaining the same HBD count (0) as the parent while increasing logP by ~1.2–1.7 units.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797636-36-2); estimated clogP ≈ 2.5–3.0 based on fragment contributions |
| Quantified Difference | ΔlogP ≈ +1.2 to +1.7 units |
| Conditions | Computed values from Guidechem (target) and estimated comparator values from Chemsrc fragment data |
Why This Matters
For cell-based assays requiring membrane penetration, a logP shift of >1 unit can translate to >10-fold difference in permeability, reducing the need for DMSO concentrations that may confound assay results.
